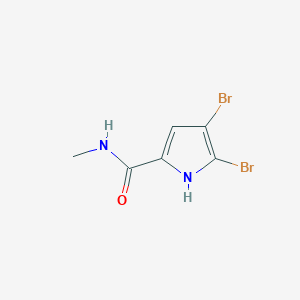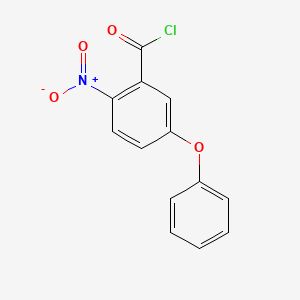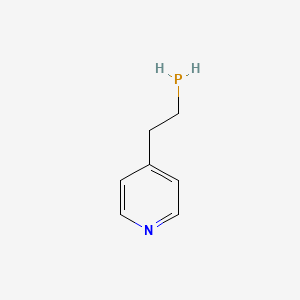
1-Hexadecanol, 2-amino-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecanol, 2-amino-, (2R)-, also known as (2R)-2-amino-1-hexadecanol, is a chiral amino alcohol with the molecular formula C16H35NO. This compound is characterized by a long hydrocarbon chain and an amino group attached to the second carbon atom, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexadecanol, 2-amino-, (2R)- can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecanol, which can be prepared by the nitration of hexadecanol. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the (2R) configuration. This can be achieved through the use of chiral amines or amino acids as starting materials, followed by a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods
On an industrial scale, the production of 1-Hexadecanol, 2-amino-, (2R)- often involves the catalytic hydrogenation of 2-nitrohexadecanol. This process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexadecanol, 2-amino-, (2R)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Further reduction can convert the amino group into an alkylamine.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alkylamines.
Substitution: Alkyl halides, esters.
Aplicaciones Científicas De Investigación
1-Hexadecanol, 2-amino-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of bioactive lipids and surfactants.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which 1-Hexadecanol, 2-amino-, (2R)- exerts its effects is primarily through its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of membrane-bound proteins and enzymes.
Comparación Con Compuestos Similares
1-Hexadecanol, 2-amino-, (2R)- can be compared with other similar compounds such as:
1-Hexadecanol: Lacks the amino group, making it less reactive in certain chemical transformations.
2-Amino-1-octadecanol: Has a longer hydrocarbon chain, which can affect its solubility and interaction with biological membranes.
2-Amino-1-dodecanol: Shorter chain length, leading to different physical properties and applications.
The uniqueness of 1-Hexadecanol, 2-amino-, (2R)- lies in its specific chain length and chiral center, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
184850-77-9 |
|---|---|
Fórmula molecular |
C16H35NO |
Peso molecular |
257.45 g/mol |
Nombre IUPAC |
(2R)-2-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1 |
Clave InChI |
MNGRWBQCRJBGSJ-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H](CO)N |
SMILES canónico |
CCCCCCCCCCCCCCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


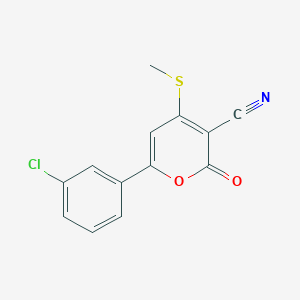

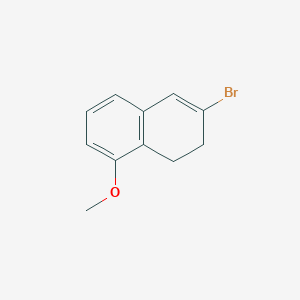
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
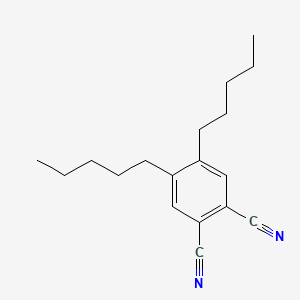
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
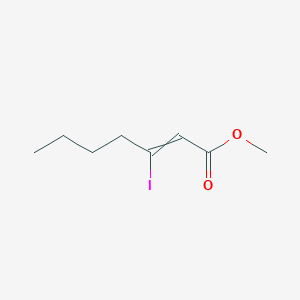
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
